UCB-6876

Overview

Description

UCB-6876 is a small-molecule tumor necrosis factor-alpha (TNF-α) inhibitor that targets the TNF trimer by stabilizing its asymmetric conformation, thereby disrupting TNF-receptor interactions . Structural studies reveal that this compound binds to the central hydrophobic pocket of the TNF trimer, involving residues from three monomers (e.g., Y59, L57, Y119, Y151), and induces a significant distortion of the trimer’s symmetry . This mechanism prevents TNF from engaging with TNFR1 (TNF receptor 1), effectively blocking downstream NF-κB signaling and pro-inflammatory responses .

Key biochemical properties of this compound include:

- Binding Affinity: KD = 22 µM (measured via surface plasmon resonance and micro-scale thermophoresis) .

- Kinetics: Slow association/dissociation rates, attributed to its deep burial within the TNF trimer .

- Structural Impact: Causes a 5.6–9.5 Å displacement of residues critical for TNFR1 binding, rendering the receptor-binding sites inaccessible .

Crystallographic data (PDB ID: 6OOY) confirm that this compound stabilizes a transient, asymmetric TNF conformation, which is naturally sampled but rarely populated in the absence of the compound .

Preparation Methods

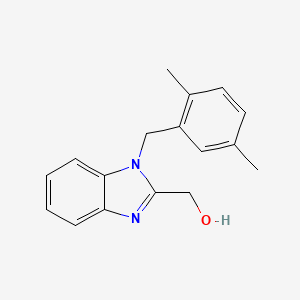

The synthesis of UCB-6876 involves the reaction of 2,5-dimethylbenzyl chloride with 1H-benzimidazole-2-methanol under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

UCB-6876 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.

Scientific Research Applications

Research Applications

- Inflammatory Disease Models :

- Crystallography Studies :

- Biophysical Characterization :

Case Study 1: Efficacy in Rheumatoid Arthritis

In a preclinical study involving animal models of rheumatoid arthritis, this compound was administered to evaluate its effect on joint inflammation and destruction. Results indicated significant reductions in inflammatory markers and joint swelling compared to control groups treated with placebo .

Case Study 2: Mechanistic Insights through Structural Biology

Another study focused on the structural biology aspect, where researchers used X-ray crystallography to determine the binding conformation of this compound with TNF. The findings revealed that this compound stabilizes a distorted form of the TNF trimer, preventing receptor engagement and subsequent signaling .

Data Tables

| Study | Application | Findings |

|---|---|---|

| Preclinical RA Model | Inhibition of Inflammation | Significant reduction in inflammatory markers |

| Structural Analysis | Binding Affinity | Stabilizes distorted TNF trimer |

| Biophysical Characterization | Kinetics Measurement | Slow association rate; specific binding to TNF |

Mechanism of Action

The mechanism of action of UCB-6876 involves the inhibition of TNF signaling by stabilizing an asymmetric form of the trimer. This stabilization prevents the proper functioning of TNF receptors, thereby inhibiting the downstream signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

UCB-6876 vs. SPD-304

SPD-304 destabilizes the TNF trimer by converting it into an inactive dimer, a mechanism distinct from this compound’s conformational stabilization .

This compound vs. HIV-1 Reverse Transcriptase Inhibitors

Efavirenz and delavirdine, non-nucleoside HIV-1 reverse transcriptase inhibitors, were found to bind TNF-α with KD values of 24 ± 8 µM and 39 ± 9 µM, respectively—comparable to this compound (22 µM) . However, unlike this compound, these compounds:

- Lack specificity for TNF-α (bind multiple targets).

This compound vs. UCB-4433 and UCB-9260

UCB-4433, a structural analog, shares this compound’s mechanism but exhibits cross-species activity, making it valuable for translational studies . UCB-9260, optimized for pharmacokinetics, demonstrates superior oral bioavailability and in vivo efficacy, positioning it as a clinical candidate .

This compound vs. Cyclic Peptide Inhibitors

A cyclic peptide (cyclo-GCRLYGFKIHGCG) designed to inhibit TNFα-TNFR1 interactions contrasts with this compound in:

- Size : Peptide (~1.5 kDa) vs. small molecule (~0.3 kDa).

- Immunogenicity: Peptides risk immunogenicity; this compound avoids this .

- Binding Mode : Peptides target surface epitopes; this compound penetrates the trimer core .

Key Research Findings

- Mechanistic Validation : Molecular dynamics simulations confirm that this compound stabilizes a low-population TNF conformation, preventing receptor engagement .

- In Vivo Potential: UCB-9260, a derivative, reduces inflammation in murine models, validating the therapeutic promise of this compound class .

- Structural Conservation : this compound’s binding mode is conserved in mouse and human TNF (RMSD 0.63 Å), supporting translational relevance .

Biological Activity

UCB-6876 is a small molecule compound identified as a potent inhibitor of tumor necrosis factor-alpha (TNF-α) signaling, which plays a crucial role in inflammatory processes and various autoimmune diseases. This article delves into the biological activity of this compound, highlighting its mechanism of action, binding characteristics, and potential therapeutic applications.

This compound functions by stabilizing an asymmetric form of the TNF trimer, thereby inhibiting its interaction with TNF receptors (TNFR1). This stabilization alters the conformational dynamics of TNF, preventing it from forming the active signaling complex necessary for downstream inflammatory responses. The compound's binding to TNF was characterized using surface plasmon resonance (SPR) and co-crystallization studies, revealing a dissociation constant () of approximately 22 μM .

Binding Characteristics

The binding kinetics of this compound were assessed through various experimental approaches:

- Surface Plasmon Resonance (SPR) : this compound demonstrated a concentration-dependent response curve when tested against TNF, indicating specific binding to the target protein. The slow on-rate observed suggests that this compound binds to a low-abundance form of TNF, which is consistent with its mechanism of action .

- Co-crystallization Studies : Crystals of the TNF-UCB-6876 complex were obtained, allowing for detailed structural analysis. The structure revealed that this compound occupies a critical binding pocket between TNF monomers, effectively stabilizing the trimeric form and preventing receptor binding .

Inhibition of TNF Signaling

This compound's ability to inhibit TNF signaling was demonstrated in vitro using mouse L929 cells in a TNF-dependent cytotoxicity assay. The compound exhibited an IC50 value around 116 nM for mouse TNF and 120 nM for human TNF, confirming its efficacy across species . Further experiments showed that this compound significantly reduced the aggregation of TNF-TNFR complexes, which is essential for effective signaling .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, providing insights into its potential therapeutic applications:

- Study on Binding Dynamics : Research indicated that this compound alters the receptor-binding dynamics of TNF. In the presence of this compound, the affinity for the third receptor binding event decreased significantly, suggesting that it impairs the formation of the active signaling complex necessary for inflammatory responses .

- Impact on Network Assembly : Another study highlighted that this compound can inhibit network assembly between TNF and its receptors at lower ratios, effectively delaying aggregation until higher concentrations are reached. This suggests a potential application in treating conditions driven by excessive TNF signaling .

- Therapeutic Implications : Given its mechanism as a selective inhibitor of TNF signaling, this compound holds promise as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. Its ability to modulate TNF activity without completely abrogating it may offer advantages over traditional therapies that target TNF indiscriminately .

Summary Table of Biological Activity

| Characteristic | Value |

|---|---|

| Compound Name | This compound |

| Target | Tumor Necrosis Factor-alpha |

| Dissociation Constant () | ~22 μM |

| IC50 (Mouse TNF) | 116 nM |

| IC50 (Human TNF) | 120 nM |

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which UCB-6876 inhibits TNFα signaling?

this compound binds to an asymmetric conformation of the TNF trimer, stabilizing its inactive state and preventing receptor engagement. This binding is quantified by a dissociation constant (KD) of 22 μM, as demonstrated via surface plasmon resonance (SPR) assays . Researchers should validate this mechanism using structural biology techniques (e.g., cryo-EM) or competitive binding assays with labeled TNF trimers.

Q. Which experimental assays are most reliable for confirming this compound-TNFα interactions?

SPR is the gold standard for real-time kinetic analysis of binding interactions. Subfigure 1a (time-response curve) and 1b (concentration-response curve) provide a template for experimental design, emphasizing the need to control for nonspecific binding by including negative controls (e.g., solvent-only conditions) . Complementary methods like isothermal titration calorimetry (ITC) can validate thermodynamic parameters.

Q. How should researchers ensure reproducibility when testing this compound in cellular models?

Follow guidelines from and :

- Document equipment specifications (manufacturer, model) and test conditions (e.g., temperature, cell passage number).

- Report mean values with standard deviations in tables and validate results across ≥3 independent experiments.

- Deposit raw data in supplementary materials with explicit metadata .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound binding kinetics across different experimental setups?

Contradictions may arise from variations in trimer stability or buffer conditions. To address this:

- Replicate assays using identical TNF purification protocols (e.g., size-exclusion chromatography).

- Perform statistical tests (e.g., ANOVA) to compare datasets and identify outliers .

- Cross-validate with orthogonal methods like microscale thermophoresis (MST) .

Q. What strategies optimize this compound concentration ranges for dose-response studies in inflammatory disease models?

Subfigure 1b ( ) shows a sigmoidal response curve, suggesting EC50 determination requires testing concentrations spanning 0.1–100 μM. Adjust ranges based on cell type viability assays (e.g., MTT) and TNFα secretion levels (ELISA). Advanced studies should include time-course analyses to account for delayed effects .

Q. How does this compound compare structurally and functionally to other TNFα inhibitors (e.g., ISIS 104838, Lenalidomide derivatives)?

Unlike antisense oligonucleotides (ISIS 104838) or immunomodulators (Lenalidomide), this compound directly targets TNF trimer conformation. Researchers should design comparative studies using:

- Competitive binding assays to assess overlapping binding sites.

- In vivo efficacy models (e.g., collagen-induced arthritis) to evaluate potency and toxicity profiles .

Q. What computational approaches predict this compound’s binding affinity to TNFα variants or mutants?

Molecular dynamics simulations can model trimer conformational changes upon this compound binding. Use crystal structures (if available) or homology models to simulate mutations (e.g., residue substitutions at the binding interface). Validate predictions with SPR or ITC .

Q. Methodological Best Practices

Q. How should researchers design a study to investigate this compound’s off-target effects in apoptosis pathways?

- Hypothesis-driven approach : Use RNA-seq or proteomics to identify differentially expressed apoptosis markers (e.g., caspase-3/7) in treated vs. untreated cells.

- Controls : Include a known apoptosis inducer (e.g., staurosporine) and a TNFα-specific inhibitor as comparators .

Q. What are the key considerations for presenting this compound data in peer-reviewed journals?

- Follow and : Avoid duplicating figures in text; use Roman numerals for tables and Arabic numerals for figures.

- Discuss limitations (e.g., solubility constraints in in vivo models) and contextualize findings within existing literature on TNFα signaling .

Q. How can researchers address ethical compliance when using this compound in animal studies?

- Obtain institutional approval for animal protocols (e.g., IACUC).

- Adhere to ARRIVE guidelines for reporting in vivo experiments, including sample size justification and humane endpoints .

Properties

IUPAC Name |

[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-12-7-8-13(2)14(9-12)10-19-16-6-4-3-5-15(16)18-17(19)11-20/h3-9,20H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRPPZWEPMDGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.